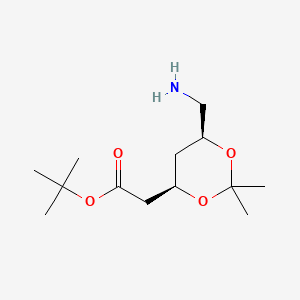

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

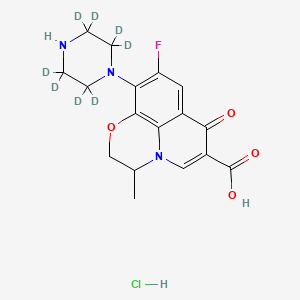

“(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C13H25NO4 . It is also known by other names such as “tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate” and “D-erythro-Hexonic acid,6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester” among others .

Molecular Structure Analysis

The compound has a molecular weight of 259.34 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1" . The canonical SMILES representation is “CC1(OC(CC(O1)CN)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCN)CC(=O)OC©©C)C" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.17835828 g/mol . The topological polar surface area of the compound is 70.8 Ų .Wissenschaftliche Forschungsanwendungen

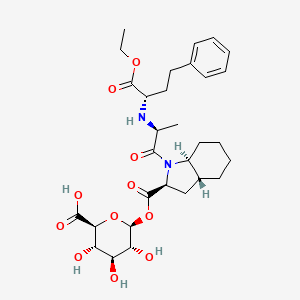

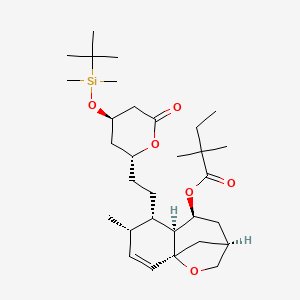

Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of Atorvastatin, an effective HMG-CoA reductase inhibitor used for lowering cholesterol (Rádl, 2003).

Building Block for Hydroxypipecolate Derivatives : It serves as a useful building block in the preparation of 4-Hydroxypipecolate derivatives, which have significance in medicinal chemistry (Chaloin et al., 2008).

Synthesis of Chiral Compounds : The compound is involved in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals with specific enantiomeric properties (Snyder et al., 2003).

Cyclodimerization Reactions : It is used in cyclodimerization reactions, a process important in organic synthesis for creating complex molecular structures (Nesvadba et al., 2001).

Chiron Synthesis of Drug Side Chains : An improved process for chiron synthesis of the Atorvastatin side chain involves this compound, highlighting its role in the efficient production of drug components (Xiong et al., 2014).

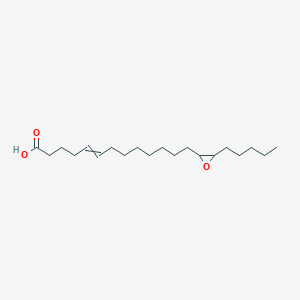

Synthesis of Polyketides : The compound is used in the synthesis of polyketides, which are a class of secondary metabolites with diverse biological activities (Shklyaruck, 2015).

Synthesis of D-ribo-phytosphingosine : This compound is used in the synthesis of D-ribo-phytosphingosine, a compound with potential pharmaceutical applications (Lombardo et al., 2006).

Green Chemistry Applications : The compound finds use in green chemistry applications, as seen in the synthesis of Rosuvastatin intermediates via liquid-assisted Wittig reaction (Yan & Jiang, 2020).

Biomimetic Synthesis : It is involved in biomimetic syntheses of functionalized γ-resorcylates, illustrating its utility in mimicking biological synthesis processes (Blencowe & Barrett, 2014).

Synthesis of Enantiopure Compounds : The compound is useful in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, important in the development of stereoselective pharmaceuticals (Marin et al., 2004).

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXYBVLMLBZQV-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652197 |

Source

|

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester | |

CAS RN |

853881-01-3 |

Source

|

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/no-structure.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)